4-Heptyl-1,2-dimethylbenzene
Overview
Description
4-Heptyl-1,2-dimethylbenzene is an organic compound belonging to the class of aromatic hydrocarbons It consists of a benzene ring substituted with a heptyl group at the fourth position and two methyl groups at the first and second positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Heptyl-1,2-dimethylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where benzene is reacted with heptyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Friedel-Crafts alkylation processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Heptyl-1,2-dimethylbenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a metal catalyst like palladium (Pd) to yield the corresponding alkane.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring. For example, nitration with nitric acid (HNO3) and sulfuric acid (H2SO4) can introduce a nitro group.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2 gas, Pd catalyst, elevated temperature and pressure.
Substitution: HNO3, H2SO4, AlCl3, anhydrous conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alkanes.
Substitution: Nitro compounds, halogenated compounds, etc.
Scientific Research Applications
4-Heptyl-1,2-dimethylbenzene has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex aromatic compounds.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals, fragrances, and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Heptyl-1,2-dimethylbenzene involves its interaction with molecular targets through various pathways. The compound can participate in electrophilic aromatic substitution reactions, where the benzene ring acts as a nucleophile and reacts with electrophiles. The presence of the heptyl and methyl groups can influence the reactivity and selectivity of these reactions.
Comparison with Similar Compounds
Similar Compounds
- 4-Heptyl-1,3-dimethylbenzene
- 4-Heptyl-1,4-dimethylbenzene
- 4-Heptyl-2,3-dimethylbenzene
Uniqueness
4-Heptyl-1,2-dimethylbenzene is unique due to the specific positioning of the heptyl and methyl groups on the benzene ring This arrangement can affect the compound’s physical and chemical properties, such as boiling point, solubility, and reactivity
Properties
IUPAC Name |
4-heptyl-1,2-dimethylbenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24/c1-4-5-6-7-8-9-15-11-10-13(2)14(3)12-15/h10-12H,4-9H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXJNYQDMJDCGKS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC1=CC(=C(C=C1)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30435301 | |
Record name | 4-HEPTYL-1,2-DIMETHYLBENZENE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30435301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92724-73-7 | |
Record name | 4-HEPTYL-1,2-DIMETHYLBENZENE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30435301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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